3-Chloro-4-(4-methylpiperidin-1-yl)aniline
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Overview
Description
3-Chloro-4-(4-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17ClN2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 4-methylpiperidin-1-yl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: A catalyst, such as palladium on carbon (Pd/C), may be used to facilitate the reaction.
Procedure: The 3-chloroaniline is reacted with 4-methylpiperidine in the presence of the catalyst and solvent. The reaction mixture is heated under reflux for several hours until the desired product is formed.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(4-methylpiperidin-1-yl)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
- 4-(4-Methylpiperidin-1-yl)aniline
Comparison
3-Chloro-4-(4-methylpiperidin-1-yl)aniline is unique due to the presence of both a chlorine atom and a 4-methylpiperidin-1-yl group on the aniline ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. For example, the presence of the chlorine atom may enhance the compound’s reactivity in substitution reactions, while the 4-methylpiperidin-1-yl group may influence its biological activity.
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRQSQBUKTTMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327873 |
Source
|
Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
626208-15-9 |
Source
|
Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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